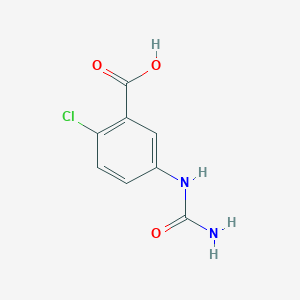

5-(Carbamoylamino)-2-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(carbamoylamino)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEUNQDHAWIUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Carbamoylamino 2 Chlorobenzoic Acid

Established Synthetic Routes for 5-(Carbamoylamino)-2-chlorobenzoic acid

The traditional synthesis of this compound is a multi-step process that hinges on the initial formation of a crucial intermediate, 5-amino-2-chlorobenzoic acid. The subsequent conversion of the amino group to a ureido functionality completes the synthesis.

Precursor Identification and Elucidation of Initial Reaction Steps

The primary precursor for the synthesis of this compound is 5-amino-2-chlorobenzoic acid . Several synthetic routes have been established for the preparation of this intermediate.

One common approach begins with 2-chloro-5-nitrobenzoic acid . This starting material undergoes a reduction of the nitro group to an amino group. A widely used method for this transformation is catalytic hydrogenation, often employing catalysts such as Raney nickel in an ethanol (B145695) solution under a hydrogen atmosphere. This process typically proceeds overnight at room temperature and can achieve high yields, with some reported protocols indicating yields of up to 96%. acs.org An alternative reduction method involves the use of iron powder in a mixture of ethanol and water, with ammonium (B1175870) chloride as an additive. This reaction is carried out at reflux temperatures (78-80°C) for several hours and has been reported to yield 5-amino-2-chlorobenzoic acid with a purity of 99.1% and a yield of 95.1%. patsnap.com

Another established route to 5-amino-2-chlorobenzoic acid starts from o-chlorobenzoic acid . This process involves two main steps: nitration followed by reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) to control the regioselectivity and prevent the formation of multiple nitro isomers. The subsequent reduction of the resulting chloro-nitro-benzoic acids to the corresponding chloro-amino-benzoic acids is often accomplished using an iron reduction medium. The desired 2-chloro-5-amino-benzoic acid can then be isolated by careful pH adjustment of the aqueous solution to a range of 2.8 to 3.2, which causes the product to precipitate. Yields for this two-step process have been reported to be around 70% based on the initial o-chlorobenzoic acid. google.com

A less common method involves the direct chlorination of anthranilic acid using sulfuryl chloride in absolute ether. This reaction requires careful temperature control and subsequent hydrolysis to yield a mixture of chlorinated products, from which 2-amino-5-chlorobenzoic acid can be isolated, albeit with a reported yield of around 50%.

Detailed Analysis of Carbamoylation and Chlorination Reaction Mechanisms

Carbamoylation: The conversion of the amino group of 5-amino-2-chlorobenzoic acid to the carbamoyl (B1232498) (ureido) group is the final key step in the synthesis of the target molecule. This transformation is a nucleophilic addition reaction. One of the most common methods for this is the reaction of the amine with an isocyanate.

The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea (B33335) derivative.

A widely used and practical laboratory method for this transformation involves the in-situ generation of isocyanic acid from a salt, such as potassium isocyanate, in an acidic aqueous solution. The amine then reacts with the isocyanic acid. The reaction is initiated by the protonation of the cyanate (B1221674) ion to form isocyanic acid (HN=C=O). The lone pair of electrons on the nitrogen atom of the amino group of 5-amino-2-chlorobenzoic acid then attacks the electrophilic carbon of the isocyanic acid. A subsequent proton transfer results in the formation of the final product, this compound. Water has been shown to be an effective solvent for this type of reaction, often promoting higher yields. biosynth.com

Alternatively, urea itself can be used as a carbamoylating agent, particularly at elevated temperatures. In this process, urea decomposes to generate isocyanic acid and ammonia. The in-situ generated isocyanic acid then reacts with the amine as described above. This method avoids the handling of potentially hazardous isocyanates. dissertationtopic.netresearchgate.net

Chlorination: The chlorination step, relevant in the synthesis of the precursor from anthranilic acid, involves an electrophilic aromatic substitution reaction. When using a reagent like sulfuryl chloride, the electrophilic chlorine species attacks the electron-rich aromatic ring of anthranilic acid. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. The position of the chlorine atom in the final precursor is a result of this directing effect.

Comparative Analysis of Synthetic Yields and Efficiencies Across Different Protocols

The carbamoylation step, when performed on analogous anilines, also shows variability in yields depending on the chosen methodology. The reaction of anilines with urea can achieve very high yields, with some studies on the synthesis of N,N'-diphenylurea from aniline (B41778) and urea reporting yields up to 99.1% under optimized conditions (180°C, 1.5 hours, and a 5:1 molar ratio of aniline to urea). dissertationtopic.netresearchgate.net The use of potassium isocyanate in water is also a highly efficient method for the synthesis of N-substituted ureas from various amines, with many examples showing good to excellent yields. biosynth.com

Below is an interactive data table comparing the yields of analogous synthetic transformations relevant to the synthesis of this compound.

| Reaction Type | Starting Material | Product | Reagents and Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Nitro Reduction | 2-chloro-5-nitrobenzoic acid | 5-amino-2-chlorobenzoic acid | Raney nickel, H2, ethanol, RT, overnight | 96% | acs.org |

| Nitro Reduction | 2-chloro-5-nitrobenzoic acid | 5-amino-2-chlorobenzoic acid | Fe powder, NH4Cl, ethanol/water, 78-80°C, 5h | 95.1% | patsnap.com |

| Nitration/Reduction | o-chlorobenzoic acid | 2-chloro-5-aminobenzoic acid | 1. HNO3/H2SO4, 0-5°C; 2. Fe reduction | 70% | google.com |

| Carbamoylation (analogous) | Aniline | N,N'-diphenylurea | Urea, 180°C, 1.5h | 99.1% | researchgate.net |

| Carbamoylation (analogous) | Various amines | N-substituted ureas | Potassium isocyanate, water | Good to Excellent | biosynth.com |

Advanced Synthetic Strategies and Optimization in Academic Laboratories

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in academic and industrial settings. This has led to the exploration of green chemistry principles and catalytic approaches for the synthesis of compounds like this compound.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed.

One key area of focus is the use of greener solvents. For the carbamoylation step, conducting the reaction in water, as demonstrated in the synthesis of other N-substituted ureas, is a significant improvement over traditional organic solvents. biosynth.com Water is non-toxic, non-flammable, and readily available.

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The synthesis of ureas from amines and carbon dioxide (CO2) is a prime example of a highly atom-economical reaction. This approach utilizes a renewable and non-toxic C1 source and can be facilitated by various catalysts. While not yet a standard industrial process for all ureas, it represents a significant area of research for sustainable chemical production. researchgate.net

The use of safer reagents is also a cornerstone of green chemistry. The synthesis of ureas from amines and urea itself avoids the use of highly toxic and hazardous reagents like phosgene (B1210022) and isocyanates, which are traditionally used in industrial urea synthesis. dissertationtopic.netresearchgate.net

Catalytic Approaches to Enhance Reaction Selectivity and Rate

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. For the synthesis of aryl ureas, several catalytic methods have been developed.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of unsymmetrical diaryl ureas. These methods involve the coupling of an aryl halide with a urea or a protected urea derivative. While this approach is more complex than direct carbamoylation, it offers a high degree of control over the final product structure. dissertationtopic.net

More directly relevant to the synthesis of this compound is the catalytic oxidative carbonylation of amines. This method uses carbon monoxide in the presence of an oxidant and a catalyst, often based on palladium or other transition metals, to directly convert the amino group to a urea. The PdI2/KI catalytic system has been shown to be effective for this transformation. nih.gov

Furthermore, the synthesis of ureas from amines and CO2 can be facilitated by organocatalysts, such as bicyclic guanidines (e.g., TBD and MTBD), which can operate under solvent-free conditions. unipr.it These catalytic systems offer a promising green alternative to traditional methods.

The development of catalytic systems for the synthesis of N,N'-diphenylurea from aniline and urea has also been explored, with catalysts such as zinc acetate (B1210297) and p-toluenesulfonic acid-lead acetate showing high efficacy in solvents like xylene. dissertationtopic.net These approaches aim to reduce the high temperatures and pressures often required for uncatalyzed reactions.

Solid-Phase Synthesis Applications

While direct, widespread applications of this compound in solid-phase synthesis are not extensively documented in publicly available literature, its structural motifs suggest significant potential for use in combinatorial chemistry. The presence of a carboxylic acid handle allows for its immobilization on various resins, serving as a foundational scaffold for the generation of compound libraries.

The general strategy for employing carboxylic acids in solid-phase synthesis involves their attachment to a solid support, most commonly through an ester linkage to a resin such as Wang or Merrifield resin. For a molecule like this compound, the carboxylic acid would be the primary point of attachment. This immobilization would orient the carbamoylamino and chloro-substituted aromatic ring for subsequent chemical modifications.

The use of traceless linkers could also be envisioned. These linkers allow for the cleavage of the final product from the solid support without leaving any residual atoms from the linker, which is highly advantageous in drug discovery to avoid introducing moieties that could affect biological activity.

The solid-phase approach offers several benefits for the synthesis of derivatives of this compound. These include the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound compound, and the potential for automation, which is crucial for the high-throughput synthesis of large compound libraries.

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is dictated by its three key functional groups: the chloro group on the aromatic ring, the carbamoylamino (urea) moiety, and the carboxylic acid. Each of these sites can be selectively targeted to generate a wide array of derivatives.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the 2-position of the benzoic acid ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this chloro group is enhanced by the presence of the electron-withdrawing carboxylic acid group. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse analogues.

Common nucleophiles for this transformation include amines, alcohols, and thiols. For instance, reaction with primary or secondary amines can introduce a range of amino substituents at the 2-position. Similarly, alkoxides or phenoxides can be used to form ether linkages, and thiolates can be used to introduce thioether moieties. These reactions are typically carried out in the presence of a base and often require elevated temperatures.

| Nucleophile | Resulting Functional Group at C-2 | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Substituted Amine (-NR¹R²) | Base (e.g., K₂CO₃, DIPEA), High Temperature |

| Alkoxide/Phenoxide (R-O⁻) | Ether (-OR) | Base (e.g., NaH), High Temperature |

| Thiolate (R-S⁻) | Thioether (-SR) | Base (e.g., NaH), High Temperature |

Transformations of the Carbamoylamino Moiety

The carbamoylamino group, a urea functionality, offers several avenues for chemical modification. The terminal -NH₂ group can be acylated, alkylated, or reacted with isocyanates to form biurea (B89910) derivatives. The internal N-H bond can also undergo reactions, though it is generally less reactive.

Furthermore, the urea moiety can participate in cyclization reactions. For example, intramolecular cyclization with a suitable ortho substituent, potentially introduced via substitution of the chloro group, could lead to the formation of heterocyclic systems such as quinazolinediones.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a highly versatile functional handle for derivatization. Standard organic transformations can be applied to generate a variety of functional groups.

Amide Bond Formation: The most common modification is the formation of amides through coupling with a wide range of primary and secondary amines. This reaction is typically facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Esterification: Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be used to produce the corresponding esters. Alternatively, reaction with alkyl halides under basic conditions can also yield esters.

| Reaction Type | Reagents | Product |

|---|---|---|

| Amide Coupling | R¹R²NH, Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA) | Amide (-CONR¹R²) |

| Fischer Esterification | R-OH, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Alkylation | R-X (X=halide), Base (e.g., K₂CO₃) | Ester (-COOR) |

Synthesis of Novel Structural Analogues and Advanced Intermediates

The combination of the reactivity at its three functional groups makes this compound a valuable starting material for the synthesis of more complex molecules, including novel structural analogues and advanced intermediates for drug discovery. For instance, sequential or orthogonal derivatization of the chloro, carbamoylamino, and carboxylic acid groups can lead to a vast chemical space of new compounds.

One notable application is in the synthesis of kinase inhibitors, where the ureidobenzoic acid scaffold is a common feature. By systematically modifying the substituents at each position, libraries of compounds can be generated and screened for their inhibitory activity against various kinases.

Furthermore, intramolecular cyclization reactions can be employed to construct heterocyclic scaffolds. For example, after substitution of the chloro group with a suitable nucleophile, subsequent cyclization involving either the carbamoylamino or the carboxylic acid group can lead to the formation of benzoxazinones, quinazolinones, and other fused heterocyclic systems, which are prevalent in many biologically active molecules.

Analytical Techniques for Characterization and Purity Assessment in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(Carbamoylamino)-2-chlorobenzoic acid, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals for this compound would include:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene (B151609) ring. The splitting patterns of these signals (doublets or doublet of doublets) would confirm their relative positions.

Amine and Carboxylic Acid Protons: Broad singlet signals for the protons of the carbamoylamino (-NHCONH₂) and carboxylic acid (-COOH) groups. The chemical shifts of these protons can be variable and are often confirmed by D₂O exchange, where the signals disappear.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for:

Carbonyl Carbons: Signals for the carboxylic acid and the urea (B33335) carbonyl carbons would appear in the downfield region of the spectrum.

Aromatic Carbons: Six signals corresponding to the six carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents (chlorine, carboxylic acid, and carbamoylamino group).

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of similar structures. rsc.orgchemicalbook.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 12.0-13.0 | Broad Singlet | 1H |

| Ar-H | 7.5-8.2 | Multiplet | 3H |

| NHCONH₂ | 6.0-8.0 | Broad Singlets | 3H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Key expected vibrational frequencies are summarized in the table below, based on data from analogous compounds. docbrown.inforesearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amide/Urea) | Stretching | 3200-3400 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=O (Urea) | Stretching | 1640-1670 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-Cl | Stretching | 600-800 |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature. The presence of two distinct carbonyl peaks would further support the proposed structure.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (molecular weight: 214.61 g/mol ), high-resolution mass spectrometry would be used to confirm the elemental composition. biosynth.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

The fragmentation of the molecular ion would provide further structural evidence. Common fragmentation pathways for this molecule could include:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group.

Loss of the entire carboxylic acid group (-COOH).

Cleavage of the carbamoylamino group.

A simplified representation of the expected major fragments is provided in the table below. docbrown.info

| m/z | Possible Fragment |

| 214/216 | [C₈H₇ClN₂O₃]⁺ (Molecular Ion) |

| 197/199 | [M - OH]⁺ |

| 169/171 | [M - COOH]⁺ |

| 154/156 | [M - NH₂CONH]⁺ |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) in Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be the method of choice.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

A hypothetical set of HPLC conditions is presented below. helixchrom.com

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids and ureas, direct analysis of this compound by GC is not feasible. The high temperatures required for volatilization would likely lead to decomposition.

Therefore, for GC analysis, derivatization is necessary to convert the non-volatile compound into a more volatile derivative. colostate.edu Common derivatization strategies for carboxylic acids include esterification (e.g., conversion to a methyl ester using diazomethane (B1218177) or an alcohol with an acid catalyst). The amine functionalities could also be derivatized, for example, through silylation.

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a nonpolar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS would provide both retention time data for purity assessment and mass spectral data for confirmation of the derivative's identity.

A summary of a potential GC approach is outlined below. researchgate.net

| Step | Description |

| 1. Derivatization | Esterification of the carboxylic acid group (e.g., with methanol (B129727) and an acid catalyst). |

| 2. GC Separation | Separation on a capillary column (e.g., DB-5). |

| 3. Detection | Mass Spectrometry (MS) to confirm the identity of the derivative and any impurities. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool for monitoring the progress of the synthesis of this compound. aga-analytical.com.plcrsubscription.com This technique allows researchers to qualitatively track the consumption of starting materials and the formation of the product in near real-time.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, known as the stationary phase. aga-analytical.com.pl For a polar compound like this compound, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. psu.eduresearchgate.net

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, the mobile phase. As the mobile phase ascends the plate via capillary action, it moves the components of the spotted reaction mixture at different rates. The separation is based on the differential partitioning of the components between the stationary and mobile phases. aga-analytical.com.pl Less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f), while more polar compounds interact more strongly with the stationary phase and have lower R_f values.

For monitoring the synthesis of this compound from its precursors, such as 5-amino-2-chlorobenzoic acid, a typical TLC experiment would show distinct spots for the starting material, the product, and any intermediates or byproducts. By comparing the R_f values of the spots in the reaction mixture to those of the pure starting material and product, a researcher can assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful reaction.

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or acetic acid) is often used, with the ratio adjusted to optimize the separation of the specific compounds involved. For acidic compounds like chlorobenzoic acids, the addition of a small amount of acetic acid to the mobile phase can improve the spot shape and resolution. researchgate.net

After development, the spots are visualized. Since many organic compounds, including this compound, are colorless, visualization is often achieved by placing the plate under a UV lamp, where compounds with chromophores will appear as dark spots on a fluorescent background. psu.edu Alternatively, chemical staining agents can be used. aga-analytical.com.pl

Table 1: Representative TLC Data for Synthesis of this compound

| Compound | Stationary Phase | Mobile Phase (v/v) | R_f Value | Visualization Method |

| 5-Amino-2-chlorobenzoic acid (Starting Material) | Silica Gel 60 F₂₅₄ | Ethyl Acetate (B1210297) / Hexane / Acetic Acid (50:50:1) | 0.55 | UV Light (254 nm) |

| This compound (Product) | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane / Acetic Acid (50:50:1) | 0.30 | UV Light (254 nm) |

Note: R_f values are illustrative and can vary depending on the exact experimental conditions.

Advanced X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction would be the gold standard for unambiguously determining its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.commdpi.com

The technique involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. nist.gov This diffraction pattern is a result of the regular, repeating arrangement of molecules in the crystal lattice. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of all atoms (excluding hydrogen, which has very low electron density) can be determined.

For this compound, a successful single-crystal XRD analysis would provide:

Confirmation of Connectivity: It would unequivocally confirm the covalent bonding arrangement, verifying that the carbamoylamino group is attached at the C5 position and the chlorine atom at the C2 position of the benzoic acid ring.

Molecular Geometry: It would provide precise measurements of all bond lengths and angles, revealing details about the planarity of the benzene ring and the geometry of the carboxylic acid and carbamoylamino functional groups.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting important non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid protons and the urea carbonyl oxygens, or between the N-H groups and carbonyls) and potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the physical properties of the solid material.

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be utilized. mdpi.commdpi.com PXRD is performed on a microcrystalline powder and produces a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. This is particularly useful for confirming the identity of a bulk sample and assessing its phase purity. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₈H₇ClN₂O₃ |

| Formula Weight | 214.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.53 |

| b (Å) | 5.48 |

| c (Å) | 19.21 |

| β (°) | 98.5 |

| Volume (ų) | 889.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.602 |

| R-factor | < 0.05 |

Note: This data is hypothetical and represents typical values for a small organic molecule. Actual data would need to be determined experimentally.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. uobaghdad.edu.iqresearchgate.net This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and helps to validate its empirical formula. uobaghdad.edu.iq

For this compound, with a proposed molecular formula of C₈H₇ClN₂O₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

The analysis is performed using a specialized instrument called an elemental analyzer. A small, precisely weighed amount of the pure compound is combusted at a very high temperature in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. These combustion products are then separated and quantified by a detector, allowing for the calculation of the original mass percentages of C, H, and N in the sample.

In academic research, the experimentally determined percentages are expected to be within ±0.4% of the calculated theoretical values to be considered a good match, thus confirming the purity and the proposed empirical formula of the synthesized compound.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 44.78 | 44.65 |

| Hydrogen (H) | 3.29 | 3.31 |

| Nitrogen (N) | 13.05 | 12.98 |

Note: The molecular formula is C₈H₇ClN₂O₃ (Molar Mass: 214.61 g/mol ). Experimental values are representative and must fall within an acceptable range (typically ±0.4%) of the theoretical values.

Role of 5 Carbamoylamino 2 Chlorobenzoic Acid As a Chemical Intermediate in Advanced Synthesis

Contribution to the Synthesis of Complex Organic Molecules

The utility of 5-(carbamoylamino)-2-chlorobenzoic acid as an intermediate is exemplified in the synthesis of specialized bioactive molecules. The presence of the carboxylic acid and the ureido group allows for a range of chemical transformations, enabling its incorporation into larger, more complex structures.

A notable application is in the synthesis of nitric oxide (NO) releasing derivatives of [(2-chloroethyl)ureido] benzoic acid esters, which have been investigated as potential antineoplastic agents. In this context, ureidobenzoic acid derivatives serve as the core scaffold upon which further modifications are made. The general synthetic approach involves the reaction of an aminobenzoic acid with a chloroethyl isocyanate to form the ureido linkage. The resulting ureidobenzoic acid can then be esterified to introduce a nitric oxide-releasing moiety. This multi-step synthesis highlights the role of the ureidobenzoic acid core as a crucial intermediate in building the final complex and potentially therapeutic molecule.

The following table outlines the key steps in such a synthetic pathway, illustrating the transformation of a simpler precursor into a more complex derivative.

| Step | Reactants | Key Transformation | Resulting Intermediate/Product |

| 1 | Aminobenzoic acid, 2-chloroethyl isocyanate | Formation of the ureido linkage | [(2-chloroethyl)ureido] benzoic acid |

| 2 | [(2-chloroethyl)ureido] benzoic acid, Alcohol | Esterification of the carboxylic acid | [(2-chloroethyl)ureido] benzoic acid ester |

| 3 | [(2-chloroethyl)ureido] benzoic acid ester, Nitrating agent | Introduction of a nitrooxy group | Nitric oxide releasing derivative |

This synthetic strategy underscores the importance of the carbamoylamino benzoic acid structure in providing a stable and modifiable platform for the development of complex organic molecules with specific biological functions.

Utility in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to these structures is of paramount importance. This compound possesses the necessary functional groups to serve as a precursor for various heterocyclic systems. The carbamoylamino moiety, in particular, can participate in cyclization reactions.

For instance, the ureido group can be envisioned to react intramolecularly with a suitably activated carboxylic acid derivative (such as an acyl chloride or ester) to form cyclic ureides, specifically quinazoline (B50416) derivatives. The general synthetic approach could involve the activation of the carboxylic acid group of this compound, followed by an intramolecular nucleophilic attack from one of the nitrogens of the ureido group. This would lead to the formation of a six-membered heterocyclic ring.

The potential for this compound to act as a precursor to heterocyclic systems is summarized in the table below, which outlines a hypothetical reaction pathway.

| Starting Material | Key Functional Groups for Cyclization | Potential Heterocyclic System |

| This compound | Carboxylic acid and Carbamoylamino (ureido) group | Quinazolinedione derivative |

While specific examples of the use of this compound in the synthesis of a wide array of heterocyclic systems are not extensively documented in publicly available literature, its chemical structure strongly suggests its potential in this area of synthetic chemistry.

Application as a Building Block in Scaffold-Oriented Synthesis

Scaffold-oriented synthesis is a powerful strategy in drug discovery for the generation of diverse libraries of compounds based on a common core structure. The concept of a "privileged scaffold" refers to a molecular framework that is able to provide ligands for diverse biological targets. Substituted benzoic acids are frequently employed as such scaffolds.

This compound is well-suited for this approach due to its multiple points of diversification. The carboxylic acid group can be converted to a variety of functional groups, such as esters, amides, or ketones. The ureido moiety offers two nitrogen atoms that can be further substituted, and the chloro substituent on the aromatic ring can be replaced through various cross-coupling reactions.

The potential diversification points of the this compound scaffold are presented in the following table.

| Position of Modification | Functional Group | Potential Transformations |

| 1 | Carboxylic acid | Esterification, Amidation, Reduction to alcohol |

| 5 | Carbamoylamino | Alkylation, Acylation |

| 2 | Chloro | Nucleophilic aromatic substitution, Cross-coupling reactions |

This multi-faceted reactivity allows for the systematic modification of the scaffold, leading to the creation of a library of analogues that can be screened for biological activity. This approach is central to modern medicinal chemistry for the identification of new lead compounds.

Precursor for Advanced Reagents in Chemical Biology Research

Chemical biology often relies on the use of specialized molecular tools, or probes, to investigate biological systems. These probes are typically small molecules with specific properties, such as fluorescence or the ability to bind to a particular protein. The synthesis of such probes often starts from versatile chemical intermediates.

The structural features of this compound make it a potential precursor for the development of such advanced reagents. For example, the synthesis of nitric oxide-releasing compounds for studying the biological effects of NO, as mentioned earlier, is a direct application in chemical biology. The ureidobenzoic acid core acts as the carrier for the NO-releasing functional group, allowing for its targeted delivery or controlled release.

The potential applications of derivatives of this compound in chemical biology are outlined in the table below.

| Type of Chemical Biology Reagent | Role of the this compound scaffold | Potential Application |

| Nitric Oxide (NO) Donor | Carrier of the NO-releasing moiety | Studying the physiological and pathological roles of nitric oxide |

| Fluorescent Probe | Core structure for the attachment of a fluorophore | Imaging of specific cellular components or processes |

| Affinity-based Probe | Scaffold for the incorporation of a reactive group for covalent modification of a target protein | Identifying the protein targets of a bioactive compound |

The ability to chemically modify this compound at multiple positions provides a powerful platform for the design and synthesis of tailored chemical probes for a wide range of applications in chemical biology research.

Exploration in Polymer Chemistry and Materials Science

The principles of polymer chemistry and materials science often leverage the unique properties of monomeric building blocks to create materials with desired characteristics. Benzoic acid derivatives can be used as monomers or as additives to modify the properties of polymers.

While the direct application of this compound in polymer chemistry is not well-documented, its structure suggests potential uses. The carboxylic acid group could be used for the synthesis of polyesters or polyamides through condensation polymerization. The presence of the halogen atom and the ureido group could impart specific properties to the resulting polymer, such as flame retardancy or altered solubility and thermal stability.

The potential roles of this compound in materials science are summarized in the table below.

| Application Area | Potential Role of the Compound | Desired Property in the Final Material |

| Polymer Synthesis | Monomer in condensation polymerization | Enhanced thermal stability, flame retardancy |

| Polymer Additive | Modifying agent | Improved mechanical properties, altered surface characteristics |

Further research would be necessary to fully explore the potential of this compound as a building block in the development of new polymers and advanced materials.

Intellectual Property and Academic Patent Landscape Surrounding 5 Carbamoylamino 2 Chlorobenzoic Acid

Review of Academic Patents Citing Synthesis or Utility of the Compound

A direct review of academic patents explicitly citing the synthesis or utility of 5-(carbamoylamino)-2-chlorobenzoic acid reveals a sparse landscape. However, by examining patents for compounds with similar structural motifs, such as ureido-substituted benzoic acids, valuable insights into potential patenting strategies can be gleaned. The urea (B33335) functional group is a key feature in many biologically active molecules, including kinase inhibitors, which are a major focus of academic and industrial drug discovery.

In the realm of academic and industrial patents, the novelty of a synthetic route can be a cornerstone of a patent's claims. For a molecule like this compound, a patent might claim a novel method of introducing the carbamoylamino (urea) moiety onto the 2-chlorobenzoic acid backbone. Common strategies for the synthesis of such compounds that could be claimed in a patent include:

Isocyanate-based Synthesis: A common method involves the reaction of an aminobenzoic acid derivative with an isocyanate. In the context of this compound, this would likely involve the reaction of 5-amino-2-chlorobenzoic acid with a source of cyanic acid or a protected isocyanate, followed by deprotection.

Phosgene-based Synthesis: Another approach involves the use of phosgene (B1210022) or a phosgene equivalent to form a chloroformate or a carbamoyl (B1232498) chloride intermediate, which then reacts with an amine to form the urea linkage.

Curtius or Hofmann Rearrangement: These classic organic reactions can be employed to generate an isocyanate intermediate from a carboxylic acid or an amide, respectively, which can then be trapped with an amine to form the desired urea.

Patents in the field of small molecule inhibitors often claim not only the final compounds but also key intermediates and the specific reaction conditions that lead to higher yields, improved purity, or stereoselectivity. For instance, a patent might claim a specific catalyst or solvent system that is crucial for an efficient and scalable synthesis.

Derivatization processes are also a key aspect of patent claims. A foundational patent on a core scaffold like this compound would likely include claims covering a wide range of derivatives where different functional groups are attached to the core structure. This "Markush" structure allows for a broad scope of protection, covering not just the synthesized examples but also a vast chemical space around the core molecule.

Table 1: Potential Synthetic Strategies for Urea-Substituted Benzoic Acids in Patent Claims

| Synthetic Approach | Key Reactants | Potential Advantages Claimed in Patents |

| Isocyanate Addition | Aminobenzoic acid, Isocyanate/Cyanate (B1221674) | High yield, mild reaction conditions |

| Phosgene Chemistry | Aminobenzoic acid, Phosgene/Triphosgene | Versatility, access to diverse derivatives |

| Rearrangement Reactions | Carboxylic acid/Amide precursors | Novel route, access to specific isomers |

The true value of a scaffold molecule like this compound in the context of intellectual property lies in its potential to be a building block for novel chemical entities (NCEs) with therapeutic potential. Academic research often focuses on exploring the structure-activity relationship (SAR) of a lead compound by synthesizing a library of derivatives. These NCEs, if they exhibit improved potency, selectivity, or pharmacokinetic properties, can be the subject of new patent applications.

Given the structural similarities of this compound to known kinase inhibitors, it is plausible that its derivatives could be developed to target specific kinases involved in cancer or inflammatory diseases. Potential derivatization strategies that could lead to novel patented entities include:

Modification of the Urea Group: The terminal nitrogen of the urea moiety can be substituted with various alkyl, aryl, or heterocyclic groups. These modifications can significantly impact the compound's binding affinity and selectivity for its biological target.

Substitution on the Benzoic Acid Ring: The aromatic ring of the benzoic acid can be further functionalized with different substituents to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Esterification or Amidation of the Carboxylic Acid: The carboxylic acid group can be converted into esters or amides to improve the compound's cell permeability and pharmacokinetic profile.

Academic patents for such NCEs would typically include data from biological assays demonstrating their improved performance compared to existing compounds, thereby satisfying the inventive step requirement for patentability.

Strategic Importance in Protecting Research Discoveries and Synthetic Methodologies

In the academic sphere, the protection of research discoveries and synthetic methodologies through patenting is of paramount strategic importance. For a novel compound like this compound, a patent serves several critical functions:

Attracting Investment and Partnership: A strong patent portfolio is often a prerequisite for attracting investment from venture capitalists or establishing collaborations with pharmaceutical companies. It provides a period of market exclusivity, which is essential for recouping the high costs of drug development.

Enabling Commercialization: Patents provide the legal framework for licensing a technology to a commercial partner who has the resources and expertise to develop a research discovery into a marketable product.

Promoting Further Research and Development: The potential for commercial returns from a patented invention can incentivize further research and development within the academic institution, creating a cycle of innovation.

Dissemination of Knowledge: While patents grant exclusive rights, they also require the public disclosure of the invention. This dissemination of knowledge can spur further innovation by others in the field.

The decision to patent a new synthetic methodology is also strategically important. A novel and efficient synthesis for a valuable compound or scaffold can be a significant asset. It can be licensed to other researchers or companies, or it can provide a competitive advantage in the production of a proprietary therapeutic.

Collaborative Research and Licensing in the Academic Sphere

The development of a new therapeutic agent, from initial discovery to clinical approval, is a long and expensive process that is typically beyond the capabilities of an academic institution alone. Therefore, collaborative research and licensing agreements with industry partners are essential for the translation of academic discoveries into new medicines.

University technology transfer offices (TTOs) play a crucial role in facilitating these collaborations. They are responsible for managing the university's intellectual property portfolio, including the filing of patent applications and the negotiation of licensing agreements.

There are several models for academic-industrial collaboration in the life sciences:

Sponsored Research Agreements: A company provides funding to an academic lab to conduct research in a specific area of interest. In return, the company may receive an option to license any intellectual property that arises from the research.

Exclusive Licensing Agreements: A university grants a company the exclusive rights to develop and commercialize a patented technology. In return, the university typically receives an upfront fee, milestone payments, and royalties on product sales.

Non-Exclusive Licensing Agreements: A university grants licenses to multiple companies for the same technology. This is more common for platform technologies or research tools that have broad applications.

Spin-off Companies: Researchers from a university may form a new company to develop and commercialize a technology that they have invented. The university will typically license the relevant patents to the spin-off in exchange for equity and/or royalties.

The terms of a licensing agreement are highly negotiated and can vary widely depending on the stage of development of the technology, the size of the potential market, and the relative bargaining power of the parties.

Table 2: Examples of University-Industry Licensing Agreements for Cancer Therapeutics

| University | Company | Technology | Key Terms of Agreement |

| University of Illinois | StemPar Sciences | Novel anti-cancer compounds | Exclusive license to develop and commercialize therapeutics. biospace.com |

| University of Virginia | PhosImmune, Inc. | Phosphopeptides for cancer immunotherapy | Exclusive license for technology related to diagnostics and disease monitoring. justia.com |

| University of Chicago | Pyxis Oncology | Cancer immunotherapy technology | Exclusive license agreement for the development of licensed products. |

| University Health Network | Treadwell Therapeutics | Novel oncology target programs | License agreement for four novel oncology programs including biologics and small molecules. biospace.com |

Future Research Directions and Emerging Avenues for 5 Carbamoylamino 2 Chlorobenzoic Acid

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is paramount in modern synthetic organic chemistry. Future research into 5-(Carbamoylamino)-2-chlorobenzoic acid is likely to focus on the development of novel synthetic routes that are both environmentally benign and economically viable. Traditional multi-step syntheses often rely on harsh reagents and generate significant waste. Biocatalytic methods, which utilize enzymes to carry out specific chemical transformations, offer a promising alternative. These methods can often be performed under mild conditions and with high selectivity, reducing the need for protecting groups and purification steps.

Another avenue for sustainable synthesis is the exploration of one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach can significantly reduce solvent usage and waste generation. Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, could further enhance the sustainability of the synthesis of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, optimization of reaction conditions. |

| One-Pot Synthesis | Reduced solvent usage, shorter reaction times, higher overall yield. | Development of compatible reaction sequences and catalyst systems. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Identification of viable bio-based precursors and conversion pathways. |

Exploration of Unconventional Derivatization Strategies

The functional groups present in this compound, namely the carboxylic acid, urea (B33335), and chloro substituents, offer multiple sites for derivatization. Future research will likely move beyond traditional esterification and amidation reactions to explore more unconventional derivatization strategies. For instance, the urea moiety could be a handle for the synthesis of complex heterocyclic structures through cyclization reactions. The chloro group, while often considered unreactive, can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The development of novel derivatizing agents will also be a key area of research. These agents could be designed to react selectively with one of the functional groups on the molecule, enabling the synthesis of a diverse library of derivatives with unique properties. The application of advanced analytical techniques, such as high-throughput screening and mass spectrometry, will be crucial for the rapid identification and characterization of these novel derivatives. nih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards the efficient and on-demand production of its derivatives. mdpi.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved reaction control, enhanced safety, and easier scalability. nih.govnih.govyoutube.com

Automated synthesis platforms can be used to rapidly synthesize and screen a large number of derivatives of this compound for desired biological activities or material properties. beilstein-journals.orgresearchgate.net This high-throughput approach can significantly accelerate the drug discovery and materials development process. The development of robust and reliable flow chemistry and automated synthesis protocols for this compound will be a key area of future research.

| Technology | Key Benefits | Research and Development Areas |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). nih.gov |

| Automated Synthesis | High-throughput screening, rapid library generation. | Development of compatible building blocks and purification methods. researchgate.net |

Advancements in Catalytic Applications Involving the Compound

The structural features of this compound suggest its potential use as a ligand in catalysis. The presence of multiple heteroatoms (nitrogen, oxygen, and chlorine) provides potential coordination sites for metal ions. Future research could focus on the synthesis of metal complexes of this compound and its derivatives and their evaluation as catalysts in a variety of organic transformations.

For example, these complexes could be investigated as catalysts for cross-coupling reactions, oxidations, or reductions. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring, allowing for the development of highly active and selective catalysts. The immobilization of these catalysts on solid supports could also be explored to facilitate catalyst recovery and reuse.

Potential for Functional Material Design via Chemical Modification

The chemical modification of this compound opens up possibilities for the design of novel functional materials. mdpi.com The introduction of specific functional groups through derivatization could impart desired properties to the molecule, such as liquid crystalline behavior, nonlinear optical activity, or the ability to self-assemble into well-defined nanostructures.

For instance, the attachment of long alkyl chains could lead to the formation of liquid crystals, while the incorporation of chromophores could result in materials with interesting photophysical properties. The ability of the urea group to form strong hydrogen bonds could also be exploited to direct the self-assembly of the molecules into supramolecular polymers or gels. The investigation of these possibilities could lead to the development of new materials for a variety of applications, including electronics, photonics, and sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.